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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridine

Cat. No.: B1304894

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-methoxypyridine has emerged as a pivotal heterocyclic building
block in the landscape of synthetic chemistry, particularly within the realms of medicinal
chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming
from the strategic placement of a fluorine atom and a methoxy group on the pyridine ring,
render it a highly versatile synthon for the construction of complex molecular architectures. This
guide provides a comprehensive overview of the physicochemical properties, spectroscopic
signature, synthesis, and key applications of 5-Fluoro-2-methoxypyridine, complete with
detailed experimental protocols and visual representations of its utility in synthetic and
biological pathways.

Physicochemical and Spectroscopic Profile

5-Fluoro-2-methoxypyridine is a white crystalline powder at room temperature, possessing a
distinct set of physical and chemical characteristics that are crucial for its handling and
reactivity in various chemical transformations.

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxypyridine
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Property Value Reference
CAS Number 51173-04-7

Molecular Formula CeHsFNO [1]
Molecular Weight 127.12 g/mol [2]

Boiling Point ~144.8 °C at 760 mmHg

Density ~1.146 g/cm3

Physical State White crystalline powder

Data not consistently available,
Melting Point described as a low-melting [3]

solid.

Soluble in common organic
Solubility solvents such as DMSO and [4]

methanol.

Spectroscopic Data:

The structural integrity of 5-Fluoro-2-methoxypyridine can be confirmed through various
spectroscopic techniques. While experimental spectra are not readily available in all public
domains, the following data is compiled from analogous compounds and spectral prediction
databases.

Table 2: Spectroscopic Data for 5-Fluoro-2-methoxypyridine
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Technique Data

Predicted shifts are influenced by the electron-
1H NMR withdrawing fluorine and electron-donating

methoxy group.

Characteristic shifts for the pyridine ring carbons
13C NMR are observed, with notable splitting patterns due

to C-F coupling.

The molecular ion peak [M]+ is expected at m/z
Mass Spectrometry 127, with fragmentation patterns corresponding

to the loss of methyl and methoxy groups.

Synthesis of 5-Fluoro-2-methoxypyridine

A common synthetic route to 5-Fluoro-2-methoxypyridine involves a diazotization-fluorination
reaction of 2-methoxy-5-aminopyridine.[5]

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyridine

Materials:

2-methoxy-5-aminopyridine

Hydrochloric acid (HCI) or other suitable acid

Sodium nitrite (NaNO32)

Fluorinating agent (e.g., HBFa4)

Appropriate solvents
Procedure:
o Dissolve 2-methoxy-5-aminopyridine in an acidic solution and cool the mixture to 0-5 °C.[5]

e Slowly add a solution of sodium nitrite to the cooled mixture to form the diazonium salt
intermediate.[5]
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« Introduce the fluorinating reagent to the reaction mixture.

 Allow the reaction to warm to room temperature and then heat to 35-45 °C to complete the
fluorination.[5]

o Work-up the reaction mixture by neutralization and extraction with an organic solvent.

» Purify the crude product by distillation or column chromatography to yield 5-Fluoro-2-
methoxypyridine.

Synthesis of 5-Fluoro-2-methoxypyridine

2-methoxy-5-aminopyridine

1. Acid, NaNO2
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y

Diazonium Salt

Fluorinating Agent
35-45 °C

y
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Click to download full resolution via product page

Caption: Synthetic pathway for 5-Fluoro-2-methoxypyridine.

Key Reactions and Applications in Drug Discovery
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5-Fluoro-2-methoxypyridine is a key intermediate in the synthesis of numerous
pharmaceutically active compounds, particularly kinase inhibitors used in targeted cancer
therapy. Its utility is showcased in its application to palladium-catalyzed cross-coupling
reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. 5-Fluoro-
2-methoxypyridine can be functionalized through this reaction, though it often requires
conversion to a boronic acid or ester derivative first. Alternatively, halogenated derivatives of 5-
fluoro-2-methoxypyridine can be coupled with various boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Halogenated 5-Fluoro-2-
methoxypyridine Derivative

Materials:

e Halogenated 5-fluoro-2-methoxypyridine derivative (e.g., 3-chloro-5-fluoro-2-
methoxypyridine)

 Arylboronic acid

» Palladium catalyst (e.g., Pd(dppf)Cl2)
o Base (e.g., NazPOa)

e Solvent (e.g., Dioxane/Water)
Procedure:

 In areaction vessel, combine the halogenated 5-fluoro-2-methoxypyridine derivative (1
equiv.), the arylboronic acid (1.5 equiv.), palladium catalyst (0.03 equiv.), and base (3 equiv.).

[6]
e Add the degassed solvent system (e.g., dioxane and water).[6]

e Heat the reaction mixture under an inert atmosphere at a temperature ranging from 65 to
100 °C.[6]
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e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and
brine.

» Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki-Miyaura Coupling Workflow

Halogenated Pyridine + Pd Catalyst + ‘
Arylboronic Acid Base Dioxane/Water
Heating
(65-100 °C)

Extraction &
Purification

Coupled Product

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial

transformation in the synthesis of many pharmaceuticals. Halogenated derivatives of 5-fluoro-

2-methoxypyridine can be coupled with a variety of amines using this methodology.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

Aryl halide or triflate (e.g., a derivative of 5-fluoro-2-methoxypyridine)
Primary or secondary amine

Palladium catalyst (e.g., Pd(OAc)z)

Phosphine ligand (e.g., BINAP)

Strong base (e.g., NaOt-Bu)

Anhydrous solvent (e.g., Toluene)

Procedure:

To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine
ligand, and base.[7]

Add the aryl halide/triflate and the amine to the vessel.

Add the anhydrous solvent and heat the mixture, typically between 25 °C and 100 °C.[7]
Monitor the reaction by TLC or LC-MS until the starting material is consumed.

After cooling, quench the reaction and perform an aqueous workup.

Extract the product with an organic solvent, dry, and purify by chromatography.
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Buchwald-Hartwig Amination Catalytic Cycle
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Application in the Synthesis of Kinase Inhibitors

5-Fluoro-2-methoxypyridine and its derivatives are instrumental in the synthesis of several
targeted cancer therapies.

Osimertinib (AZD9291): A third-generation epidermal growth factor receptor (EGFR) tyrosine
kinase inhibitor, osimertinib is used to treat non-small cell lung cancer with specific EGFR
mutations. The synthesis of osimertinib involves the coupling of a pyrimidine core with a
substituted aniline, which can be derived from 4-fluoro-2-methoxyaniline, a close analog of the
title compound.[8][9]

Crizotinib: This is an anaplastic lymphoma kinase (ALK) and c-MET inhibitor. While direct
synthesis from 5-fluoro-2-methoxypyridine is not the primary route, structurally similar
fluorinated pyridine moieties are key components of the final drug, highlighting the importance
of this class of building blocks in accessing such complex molecules.[10]

Associated Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from 5-fluoro-2-methoxypyridine stems
from their ability to modulate specific cellular signaling pathways that are often dysregulated in
cancer.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway is crucial for
cell growth, proliferation, and survival.[11] In many cancers, EGFR is overactive, leading to
uncontrolled cell division. Osimertinib targets mutated forms of EGFR, inhibiting its downstream
signaling.
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Simplified EGFR Signaling Pathway
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Caption: Simplified representation of the EGFR signaling cascade.
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ALK and MET Signaling Pathways: The ALK and MET receptor tyrosine kinases are involved in
cell growth, survival, and migration.[7][12] Chromosomal rearrangements leading to
constitutively active ALK fusion proteins or amplification/mutation of MET are oncogenic drivers

in various cancers. Crizotinib effectively inhibits these kinases, blocking their downstream
signaling cascades.
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Caption: Overview of key downstream pathways of ALK and MET.
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Conclusion

5-Fluoro-2-methoxypyridine stands out as a highly valuable and versatile building block in
contemporary organic synthesis. Its unique substitution pattern provides a scaffold that can be
readily elaborated through a variety of modern synthetic methodologies to generate a diverse
array of complex molecules. The successful application of this compound and its derivatives in
the synthesis of potent kinase inhibitors for cancer therapy underscores its significance in drug
discovery and development. The detailed information and protocols provided in this guide aim
to facilitate its broader application by researchers and scientists in their pursuit of novel
chemical entities with significant biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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